molecular formula C10H10F2 B180463 4,4-Difluorobut-3-enylbenzene CAS No. 134134-76-2

4,4-Difluorobut-3-enylbenzene

Cat. No.: B180463
CAS No.: 134134-76-2
M. Wt: 168.18 g/mol
InChI Key: HXWJRIURTLGMLW-UHFFFAOYSA-N
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Description

4,4-Difluorobut-3-enylbenzene is an aromatic compound featuring a benzene ring substituted with a fluorinated butenyl chain. Its structure consists of a benzene moiety attached to a but-3-enyl group, with fluorine atoms at the 4 and 4' positions of the alkene (Figure 1).

Properties

CAS No.

134134-76-2

Molecular Formula

C10H10F2

Molecular Weight

168.18 g/mol

IUPAC Name

4,4-difluorobut-3-enylbenzene

InChI

InChI=1S/C10H10F2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2

InChI Key

HXWJRIURTLGMLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC=C(F)F

Canonical SMILES

C1=CC=C(C=C1)CCC=C(F)F

Synonyms

(4,4-Difluoro-3-buten-1-yl)benzene

Origin of Product

United States

Comparison with Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : Benzene ring with hydroxyl groups at C3 and C4, conjugated to an acrylic acid chain.
  • Key Differences: Hydroxyl (-OH) groups in caffeic acid increase polarity and hydrogen-bonding capacity, contrasting with fluorine’s electronegative but less polar nature in this compound. Caffeic acid’s carboxylic acid group enables solubility in aqueous media, whereas the nonpolar butenyl chain in this compound likely enhances lipophilicity.
  • Applications : Caffeic acid is used in pharmacological research, food/cosmetic additives, and as a synthetic precursor . Fluorinated analogs like this compound may prioritize stability and membrane permeability in drug design.

Carfentrazone Ethyl Ester (Dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorobenzenepropanoate)

  • Structure: Fluorinated benzene ring linked to a triazolyl-propanoate ester.
  • Key Differences :
    • The triazole ring in carfentrazone introduces heterocyclic reactivity, absent in this compound.
    • Both compounds feature fluorine on the benzene ring, but carfentrazone’s ester group enables hydrolysis-driven activation in pesticides.
  • Applications : Carfentrazone ethyl ester is a herbicide, leveraging fluorine’s resistance to metabolic degradation . This compound’s alkene may offer conjugation pathways for agrochemical derivatization.

Halogenated Pesticide Derivatives

Chlorobenzilate (Ethyl 4,4'-Dichlorobenzilate)

  • Structure : Ethyl ester with dichlorinated benzilate backbone.
  • Key Differences :
    • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter electronic and steric interactions.
    • Chlorobenzilate’s dichloro-substitution enhances pesticidal activity but increases environmental persistence relative to fluorinated analogs.
  • Applications : Chlorobenzilate is an acaricide , whereas fluorinated compounds like this compound might reduce bioaccumulation risks.

Data Table: Comparative Analysis

Compound Molecular Formula Key Substituents Applications Key Properties
This compound C₁₀H₁₀F₂ Fluorine (C4, C4'), alkene Intermediate, agrochemical High lipophilicity, stability
Caffeic Acid C₉H₈O₄ Hydroxyl (C3, C4), carboxylic acid Pharmacological, food additives Polar, antioxidant activity
Carfentrazone Ethyl Ester C₁₃H₁₂F₃N₃O₃ Fluorine (C4), triazole, ester Herbicide Hydrolytic activation
Chlorobenzilate C₁₆H₁₄Cl₂O₃ Chlorine (C4, C4'), ester Acaricide Persistent, lipophilic

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity in this compound may improve target binding specificity compared to chlorinated pesticides like chlorobenzilate .
  • Alkene Functionality : The conjugated double bond in this compound could enable Diels-Alder reactions or polymerization, unlike caffeic acid’s carboxylic acid-driven reactivity .
  • Applications : While caffeic acid is utilized in supplements and cosmetics, fluorinated analogs are more likely to appear in synthetic chemistry or agrochemicals due to enhanced stability .

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